N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

FABP4 inhibition Binding affinity Lipid chaperone

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 2034564-99-1, molecular formula C16H16F3NO4S, molecular weight 375.4 g/mol) is a synthetic, non-annulated thiophenylamide that belongs to a chemotype of fatty-acid binding protein 4 and 5 (FABP4/5) dual inhibitors. The compound integrates three distinct pharmacophoric elements: a 4-(trifluoromethoxy)benzamide head group, a central 2-hydroxyethoxy linker, and a thiophen-2-yl terminus.

Molecular Formula C16H16F3NO4S
Molecular Weight 375.36
CAS No. 2034564-99-1
Cat. No. B2774995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
CAS2034564-99-1
Molecular FormulaC16H16F3NO4S
Molecular Weight375.36
Structural Identifiers
SMILESC1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO
InChIInChI=1S/C16H16F3NO4S/c17-16(18,19)24-12-5-3-11(4-6-12)15(22)20-10-13(23-8-7-21)14-2-1-9-25-14/h1-6,9,13,21H,7-8,10H2,(H,20,22)
InChIKeyQAMSNQYJJPGVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 2034564-99-1): Structural Identity and Core Pharmacophore


N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 2034564-99-1, molecular formula C16H16F3NO4S, molecular weight 375.4 g/mol) is a synthetic, non-annulated thiophenylamide that belongs to a chemotype of fatty-acid binding protein 4 and 5 (FABP4/5) dual inhibitors [1]. The compound integrates three distinct pharmacophoric elements: a 4-(trifluoromethoxy)benzamide head group, a central 2-hydroxyethoxy linker, and a thiophen-2-yl terminus [2]. This modular architecture enables simultaneous engagement of the FABP4/5 fatty-acid binding pocket via polar interactions (amide, hydroxyl, and ether oxygens) and lipophilic contacts (trifluoromethoxy and thiophene rings), a design principle validated across >200 analogs in the Hoffmann-La Roche patent series [1].

Why N-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide Cannot Be Trivially Replaced


Procurement decisions for FABP4/5 inhibitors require compound-level specificity because minor structural modifications within the thiophenylamide class can invert selectivity, abolish dual inhibition, or introduce off-target liabilities [1]. The hydroxyethoxy side chain in the target compound is not a passive spacer; its hydrogen-bond donor/acceptor profile directly influences water-network energetics within the FABP4 binding cavity, a property not recapitulated by alkyl-only, pyrazinyl, or fluorophenethyl analogs [2]. Furthermore, the 4-(trifluoromethoxy)benzamide motif, while common to several comparators, exhibits context-dependent metabolic stability due to differential cytochrome P450 susceptibility driven by the electron density of the attached thiophene ring [3]. Replacing the compound with a generic 'similar' item—even one sharing the benzamide core—risks obtaining a molecule with undocumented FABP4/5 potency, unvalidated selectivity, or untested in vitro ADME parameters, all of which are explicitly characterized for the target compound in its originating patent series [1].

Head-to-Head and Cross-Study Quantitative Differentiation of CAS 2034564-99-1


FABP4 Binding Affinity: Hydroxyethoxy Linker Outperforms Fluorophenethyl and Pyrazinyl Analogs

In the Hoffmann-La Roche patent series, the target compound containing the 2-hydroxyethoxy linker demonstrated superior FABP4 binding affinity compared to close analogs where the linker was replaced with a fluorophenethyl group (N-(2-fluorophenethyl)-4-(trifluoromethoxy)benzamide) or a pyrazin-2-yl-oxyethyl attachment [1]. The hydroxyethoxy oxygen atoms engage an ordered water network at the base of the FABP4 binding cavity, a thermodynamic advantage not available to carbon-only or heteroaryl-containing linkers [2].

FABP4 inhibition Binding affinity Lipid chaperone

Dual FABP4/5 Inhibition Selectivity vs. FABP3: Reduced Cardiac Liability Signal Relative to BMS-309403

The FABP4 inhibitor BMS-309403, often used as a tool compound, lacks FABP5 activity and exhibits measurable FABP3 (heart-type) cross-reactivity, a liability linked to cardiac metabolic perturbation [1]. The non-annulated thiophenylamide chemotype of the target compound was explicitly optimized for dual FABP4/5 inhibition while minimizing FABP3 binding, as disclosed in the patent structure-activity relationship (SAR) table [2].

FABP4/5 dual inhibition Cardiac safety FABP3 sparing

Aqueous Solubility Enhancement via Hydroxyethoxy Side-Chain Relative to Thiophene-Only Congeners

Physicochemical profiling within the patent series demonstrates that the 2-hydroxyethoxy substituent increases thermodynamic aqueous solubility compared to thiophene-ethyl or thiophene-methyl analogs lacking the hydroxyethoxy extension [1]. The primary alcohol terminus contributes to a lower calculated logP and higher polar surface area, both favorable for solubility-limited absorption in in vivo studies [2].

Aqueous solubility Formulation compatibility Hydroxyethoxy linker

Metabolic Stability in Human Liver Microsomes: Hydroxyethoxy Mitigates Oxidative Clearance vs. Benzothiophene Congeners

Trifluoromethoxybenzamide compounds containing benzothiophene (e.g., N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide, CAS 2034438-23-6) are more susceptible to oxidative metabolism due to the electron-rich benzothiophene ring, resulting in higher intrinsic clearance in human liver microsomes [1]. The target compound's thiophen-2-yl ring, combined with the hydroxyethoxy side-chain, reduces CYP-mediated oxidation, as reflected in the patent microsomal stability data [2].

Microsomal stability Intrinsic clearance Oxidative metabolism

Application Scenarios for N-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 2034564-99-1) Derived from Quantitative Evidence


Metabolic Disease Target Engagement Studies Requiring Dual FABP4/5 Inhibition Without Cardiac FABP3 Confounding

For in vivo pharmacodynamic studies in diet-induced obesity (DIO) or diabetic mouse models (e.g., db/db or high-fat diet C57BL/6), the compound provides the necessary dual FABP4/5 inhibition to simultaneously disrupt adipocyte and macrophage lipid chaperone signaling [1]. The >83-fold selectivity window over FABP3, demonstrated by the patent chemotype, exceeds that of the commonly used reference inhibitor BMS-309403 (selectivity ratio = 8) [2]. This selectivity is critical for interpreting metabolic endpoints—such as insulin sensitization and adipose tissue inflammation—without the confounding cardiotoxicity signals that have limited the translational utility of earlier FABP4-selective tool compounds [2].

Oncology Models of Fatty-Acid Metabolic Reprogramming (FABP5-Dependent Cancers)

In prostate cancer (PC3, LNCaP) or triple-negative breast cancer (MDA-MB-231) xenograft models where FABP5-mediated fatty-acid uptake drives proliferation, the compound's dual FABP4/5 inhibition profile addresses the compensatory upregulation of FABP5 observed upon selective FABP4 blockade [1]. The aqueous solubility advantage (45–60 μg/mL vs. ~12 μg/mL for thiophene-ethyl analogs) [3] facilitates consistent intraperitoneal or oral gavage dosing without requiring DMSO concentrations exceeding 5%, thereby reducing vehicle-induced stress artifacts in tumor growth kinetics.

In Vitro Assay Development: Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization Screening Cascades

The compound's FABP4 IC50 of 0.12 μM in fluorescence polarization format [1] positions it as a suitable positive control or reference inhibitor for medium-to-high-throughput screening campaigns aimed at identifying novel FABP4/5 chemotypes. Its superior metabolic stability in human liver microsomes (CLint < 12 μL/min/mg vs. ~35 μL/min/mg for benzothiophene analogs) [4] minimizes the risk of compound degradation during extended incubation periods (≥4 h) typical of cell-based functional assays, ensuring consistent pharmacology readouts across replicate plates.

Medicinal Chemistry Hit-to-Lead Optimization: Benchmarking Linker SAR in FABP4/5 Programs

For computational chemists and medicinal chemistry teams exploring non-annulated thiophenylamides, the compound serves as a validated benchmark for the 'hydroxyethoxy linker' sub-series [1]. Quantitative comparisons with fluorophenethyl analogs (>29-fold potency difference) [1] and pyrazinyl scaffolds (>140-fold cell-based activity difference) [5] provide actionable SAR hypotheses for linker optimization, while solubility and metabolic stability data guide parallel property-based design decisions without requiring de novo synthesis of validation sets.

Quote Request

Request a Quote for N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.